2-[[5-(4-Chlorophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid
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Overview
Description
2-[[5-(4-Chlorophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid is a complex organic compound that belongs to the class of furan derivatives. These compounds are known for their diverse biological and pharmacological activities. The presence of a furan ring, along with a chlorophenyl group, makes this compound particularly interesting for various scientific research applications.
Preparation Methods
The synthesis of 2-[[5-(4-Chlorophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid typically involves multiple steps. One common method includes the oxidation of the corresponding furaldehyde with silver nitrate and sodium hydroxide . This process yields 5-(4-Chlorophenyl)-2-furoic acid, which is then further reacted with other reagents to form the final compound. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-[[5-(4-Chlorophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by catalysts like palladium or copper. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its biological activities make it a candidate for studying various biochemical pathways.
Medicine: Due to its pharmacological properties, it is explored for potential therapeutic uses.
Industry: It finds applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[[5-(4-Chlorophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid involves its interaction with specific molecular targets. The furan ring and chlorophenyl group play crucial roles in binding to these targets, thereby modulating various biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
When compared to other furan derivatives, 2-[[5-(4-Chlorophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid stands out due to its unique combination of a furan ring and a chlorophenyl group. Similar compounds include:
- 5-(4-Chlorophenyl)-2-furoic acid
- 2-Furancarbonyl chloride These compounds share structural similarities but differ in their specific functional groups and overall reactivity .
Properties
IUPAC Name |
2-[[5-(4-chlorophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2O4S/c20-12-7-5-11(6-8-12)15-9-10-16(26-15)17(23)22-19(27)21-14-4-2-1-3-13(14)18(24)25/h1-10H,(H,24,25)(H2,21,22,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODXNTSBBTGQQGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=S)NC(=O)C2=CC=C(O2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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